molecular formula C25H36O3 B1259425 Surinone B

Surinone B

Cat. No.: B1259425
M. Wt: 384.6 g/mol
InChI Key: GVOFTKCJGBPUCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Surinone B (C₂₅H₃₆O₃) is a cyclohexenone-class organic compound isolated from the plant Peperomia sui. Structurally, it features a 3-hydroxy-2-(13-phenyltridecanoyl)cyclohex-2-en-1-one backbone, characterized by a phenyl-substituted acyl chain attached to a cyclohexenone ring . Its molecular weight is 384.56 g/mol, and it exists as a yellowish oil . Notably, this compound has been synthesized via a one-pot C-acylation reaction coupling 1,3-cyclohexadiones with EDC-activated acids, highlighting its accessibility for further research .

Properties

Molecular Formula

C25H36O3

Molecular Weight

384.6 g/mol

IUPAC Name

2-(1-hydroxy-13-phenyltridecylidene)cyclohexane-1,3-dione

InChI

InChI=1S/C25H36O3/c26-22(25-23(27)19-14-20-24(25)28)18-13-8-6-4-2-1-3-5-7-10-15-21-16-11-9-12-17-21/h9,11-12,16-17,26H,1-8,10,13-15,18-20H2

InChI Key

GVOFTKCJGBPUCY-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C(=C(CCCCCCCCCCCCC2=CC=CC=C2)O)C(=O)C1

Synonyms

surinone B

Origin of Product

United States

Comparison with Similar Compounds

Surinone A (C₂₈H₄₀O₆)

  • Structural Differences: Surinone A shares the cyclohexenone core but has a longer acyl chain (15-benzo[1,3]dioxol-5-yl-pentadecanoyl) and additional hydroxyl groups, contributing to its higher molecular weight (472.63 g/mol) .
  • Pharmacological Activity : Demonstrates cytotoxicity against HONE-1 (31% inhibition at 50 μM) and NUGC-3 (38% inhibition) cancer cell lines .
  • Source : Also isolated from Peperomia sui .

Surinone C (C₂₆H₄₄O₄)

  • Structural Differences: Features a shorter acyl chain and a modified cyclohexenone ring, resulting in a molecular weight of 420.64 g/mol .
  • Source : Derived from Peperomia sui .

Surinone D

  • Structural Differences: Exact structure undefined, but predicted to share the cyclohexenone framework with variations in substituents .
  • Pharmacological Activity : Predicted to act as a transcription factor NF-κB inhibitor (Pa = 0.510–0.531) and sensitizing agent (Pa = 0.634) via PASS (Prediction of Activity Spectra for Substances) analysis .

Comparison with Functionally Similar Compounds

Subamolide A

  • Structural Class : A polyketide with a distinct lactone ring .
  • Pharmacological Activity: Notable cytotoxicity against cancer cells, though mechanisms differ from Surinones .
  • Source : Isolated from marine bacteria and fungi .

Pseudodestruxin A

  • Structural Class : Cyclic depsipeptide .
  • Pharmacological Activity: Antimicrobial activity, contrasting with the cytotoxic focus of Surinones .

Data Tables

Table 1. Structural and Pharmacological Comparison of Surinones

Compound Molecular Formula Molecular Weight Key Structural Features Pharmacological Activity Source
Surinone B C₂₅H₃₆O₃ 384.56 Phenyltridecanoyl chain Under investigation Peperomia sui
Surinone A C₂₈H₄₀O₆ 472.63 Benzo[1,3]dioxolyl-pentadecanoyl Cytotoxic (HONE-1, NUGC-3) Peperomia sui
Surinone C C₂₆H₄₄O₄ 420.64 Modified acyl chain Cytotoxic (unspecified) Peperomia sui
Surinone D Undefined Undefined Predicted cyclohexenone variant NF-κB inhibition, sensitization Undefined

Table 2. Functional Analogues of this compound

Compound Structural Class Key Activity Source
Subamolide A Polyketide Cytotoxicity Marine bacteria
Pseudodestruxin A Cyclic depsipeptide Antimicrobial Fungi

Q & A

Q. How can computational modeling be integrated with experimental data to predict this compound’s binding affinity for novel targets?

  • Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations. Validate predictions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Report force fields and scoring functions to enable replication .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Surinone B
Reactant of Route 2
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